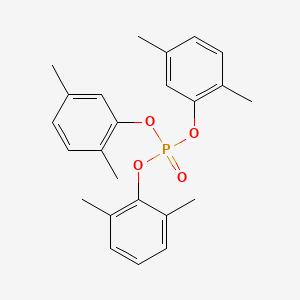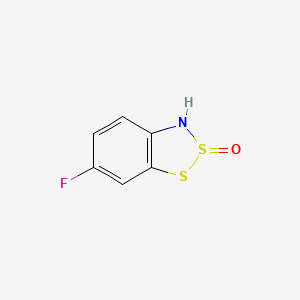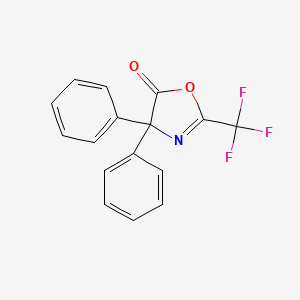
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group attached to an oxazole ring, which is further substituted with two phenyl groups
Métodos De Preparación
The synthesis of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4,4-diphenyl-2-(trifluoromethyl)-2-oxazoline with a suitable oxidizing agent to form the desired oxazole derivative. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole products.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions
Aplicaciones Científicas De Investigación
4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism of action of 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparación Con Compuestos Similares
When compared to similar compounds, 4,4-Diphenyl-2-(trifluoromethyl)-1,3-oxazol-5(4H)-one stands out due to its unique combination of functional groups. Similar compounds include:
4,4-Diphenyl-2-oxazoline: Lacks the trifluoromethyl group, resulting in different chemical reactivity.
2-(Trifluoromethyl)-4,4-diphenyl-1,3-oxazolidine: Contains an oxazolidine ring instead of an oxazole ring, leading to distinct properties.
4,4-Diphenyl-2-(trifluoromethyl)-1,3-thiazol-5(4H)-one: Features a thiazole ring, which imparts different electronic and steric effects
Propiedades
Número CAS |
66894-48-2 |
|---|---|
Fórmula molecular |
C16H10F3NO2 |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
4,4-diphenyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)13-20-15(14(21)22-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
RQDGCVKGFVJMDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)OC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



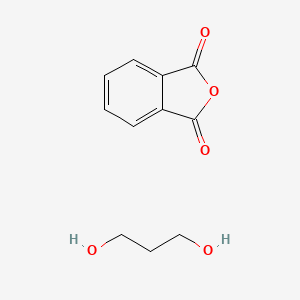
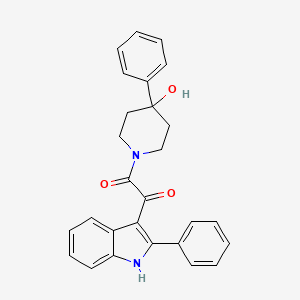
![Dimethyl 5,6-bis(methylcarbamoyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B14458718.png)

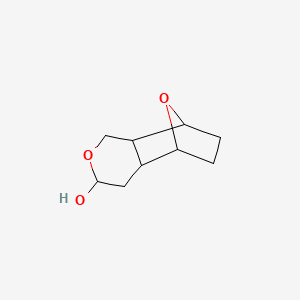

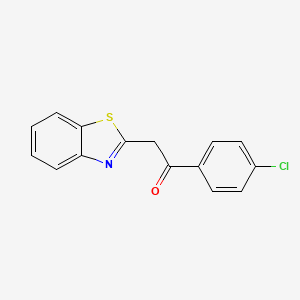
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
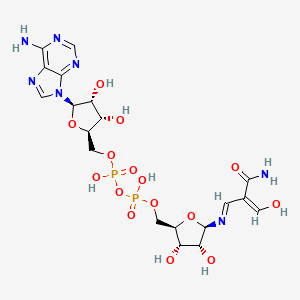
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
